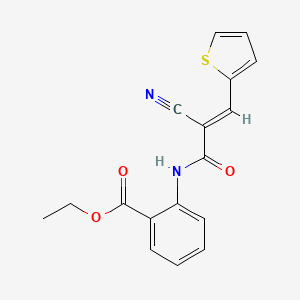

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is a complex organic compound that features a thiophene ring, a cyano group, and an acrylamido group attached to a benzoate ester

Wirkmechanismus

Target of Action

Similar compounds have been used as dyes in dye-sensitized solar cells (dsscs) and as intermediates for the synthesis of biologically active compounds .

Mode of Action

It’s worth noting that similar compounds have been studied for their optoelectronic properties . These properties are crucial in DSSCs, where the dye absorbs light and generates an electric current.

Biochemical Pathways

It’s known that similar compounds can be used to synthesize biologically active compounds, such as drugs and pesticides . The exact pathways would depend on the specific active compounds synthesized.

Pharmacokinetics

It’s known that the compound is a colorless liquid with a special aroma . Its melting point is 79-82°C, and its boiling point is predicted to be 340.8±32.0 °C .

Result of Action

Similar compounds have been used in the field of organic synthesis, particularly in the synthesis of dyes, fluorescent materials, and organic optoelectronic devices .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound needs to be used in a well-ventilated place to avoid inhaling its vapor . Additionally, care should be taken to avoid contact with skin and eyes, and proper protective equipment should be worn during operation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The acrylamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted acrylamido derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar structure but lacks the acrylamido group.

2-Aminothiophene derivatives: Share the thiophene ring but have different functional groups.

Thiophene-based drugs: Such as suprofen and articaine, which have different substituents on the thiophene ring.

Uniqueness

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is a synthetic compound with significant potential in medicinal chemistry and materials science. This compound exhibits a unique structural framework that includes an ethyl ester, a cyano group, and a thiophene ring. Its biological activity is influenced by these structural components, which allow it to interact with various biological targets.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Ethyl Ester | Provides lipophilicity and solubility |

| Cyano Group | Enhances reactivity and potential biological interactions |

| Thiophene Ring | Contributes to electronic properties and biological activity |

These features make the compound a candidate for various applications in drug design and development.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. For instance, derivatives containing thiophene rings have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group is believed to enhance these effects by increasing the compound's ability to penetrate bacterial membranes and interact with cellular components .

Antioxidant Activity

In studies involving related acrylamide derivatives, compounds with similar structural motifs demonstrated notable antioxidant properties. These activities are often attributed to the ability of the thiophene ring to scavenge free radicals, which can lead to cellular damage.

Case Studies and Research Findings

- Antibacterial Activity : A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed that certain substitutions on the phenyl ring significantly enhanced antibacterial activity against Bacillus subtilis and E. coli. The most effective derivatives contained hydroxyl or dimethylamino groups .

- Antioxidant Properties : Another series of compounds related to this compound were tested for antioxidant activity. The results indicated that compounds with hydroxy substituents exhibited superior antioxidant capabilities at concentrations around 100 µM.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced bacterial growth or cancer cell proliferation.

- Cellular Interaction : The interaction with proteins or nucleic acids could disrupt normal cellular functions, contributing to its therapeutic effects.

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCORYAOLLSZLY-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CS2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.